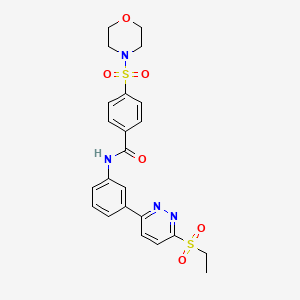

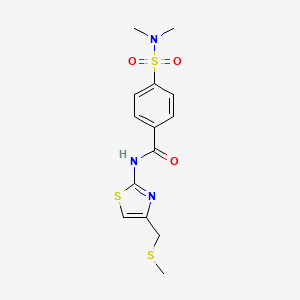

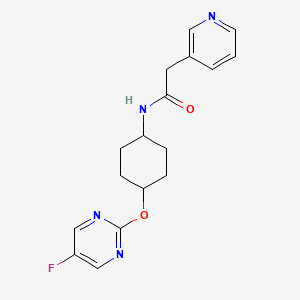

![molecular formula C17H15N5O3 B2413289 Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate CAS No. 519151-31-6](/img/structure/B2413289.png)

Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate

Vue d'ensemble

Description

Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate is a chemical compound with the molecular formula C17H15N5O3 . It belongs to the tetrazole family. Tetrazoles and their derivatives play a very important role in medicinal and pharmaceutical applications .

Synthesis Analysis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as a solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . A three-component heterocyclization reaction of primary amines or their salts with orthoesters and sodium azide in acetic acid medium is one of the methods used for the preparation of tetrazole derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate consists of 17 carbon atoms, 15 hydrogen atoms, 5 nitrogen atoms, and 3 oxygen atoms . The tetrazole is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers (acidic chloride, anhydrides, and strong acids) to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .Physical And Chemical Properties Analysis

Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate has an average mass of 337.333 Da and a monoisotopic mass of 337.117493 Da . Tetrazoles show a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They dissolve in water, acetonitrile, etc .Applications De Recherche Scientifique

- ETAB exhibits promising pharmacological properties, making it a potential candidate for drug development. Researchers explore its interactions with biological targets, such as enzymes or receptors, to design novel therapeutic agents. For instance, ETAB derivatives may inhibit specific enzymes involved in disease pathways, leading to new treatments for conditions like cancer or inflammation .

- ETAB derivatives have demonstrated antimicrobial effects against bacteria, fungi, and viruses. Scientists investigate their mechanisms of action and evaluate their potential as antimicrobial agents. These compounds could find applications in developing new antibiotics or antiviral drugs .

- PDT is a non-invasive cancer treatment that involves light activation of photosensitizers. ETAB derivatives can serve as photosensitizers due to their absorption properties in the visible spectrum. Researchers explore their use in PDT to selectively destroy cancer cells while sparing healthy tissue .

- ETAB contains functional groups (such as the tetrazole ring) that can coordinate with metal ions. Researchers investigate its metal-binding abilities for applications in catalysis, sensors, and materials science. Metal-ETAB complexes may exhibit unique reactivity or optical properties .

- ETAB derivatives can be incorporated into organic semiconductors. Their electron-rich aromatic structure makes them suitable for organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells. Researchers explore their electronic properties and charge transport behavior .

- ETAB can serve as a linker for bioconjugation. Researchers attach it to biomolecules (e.g., proteins, antibodies) to create targeted imaging agents or drug delivery systems. These conjugates allow precise visualization of specific tissues or cells in vivo .

Medicinal Chemistry and Drug Development

Antimicrobial Activity

Photodynamic Therapy (PDT)

Metal Coordination Chemistry

Materials Science and Organic Electronics

Bioconjugation and Imaging

Mécanisme D'action

Safety and Hazards

Tetrazoles are known to burst vigorously when exposed to shock, fire, and heat on friction . They release carbon monoxide, carbon dioxide, and harmful nitrogen oxide when heated or burned . They can also liberate corrosive and toxic gases and heat when they react with acidic materials and strong oxidizers .

Orientations Futures

Tetrazoles and their derivatives have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate and similar compounds could have potential applications in various areas of medicine and pharmacology in the future .

Propriétés

IUPAC Name |

ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c1-2-25-17(24)13-4-3-5-14(10-13)19-16(23)12-6-8-15(9-7-12)22-11-18-20-21-22/h3-11H,2H2,1H3,(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMAQADZMDNLOGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331549 | |

| Record name | ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85270946 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate | |

CAS RN |

519151-31-6 | |

| Record name | ethyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

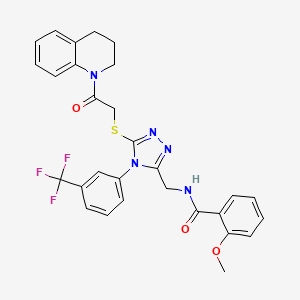

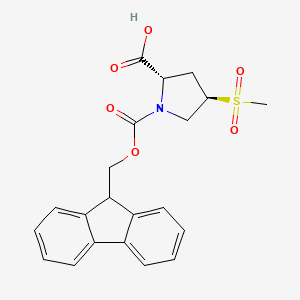

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2413214.png)

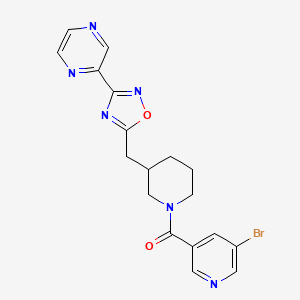

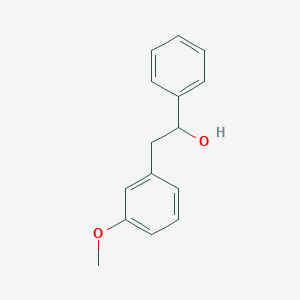

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(3-methylphenoxy)ethan-1-one](/img/structure/B2413217.png)

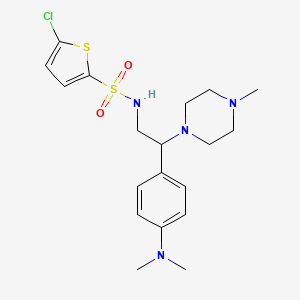

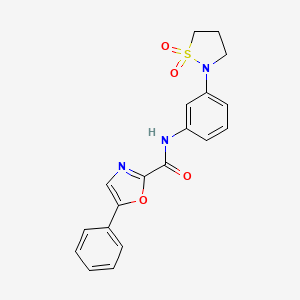

![2-methyl-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2413220.png)

![Ethyl 5-(3-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2413227.png)